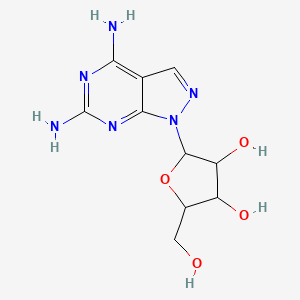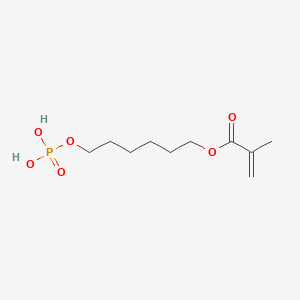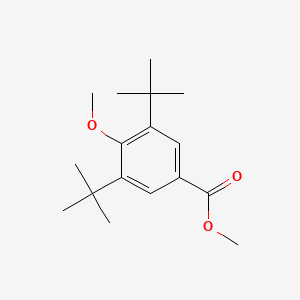![molecular formula C18H18FN5O7 B12095214 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine](/img/structure/B12095214.png)
2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine is a nucleoside analog with significant potential in antiviral research. This compound has shown promise in inhibiting the propagation of viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its molecular formula is C18H18FN5O7, and it has a molecular weight of 435.36 g/mol.
Métodos De Preparación
The synthesis of 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine involves multiple steps. One common synthetic route includes the reaction of 2-fluoro-6-chloropurine with 2-(4-nitrophenyl)ethanol under specific conditions to yield the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, followed by purification steps to isolate the final compound.
Análisis De Reacciones Químicas
2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and nitro groups, using reagents like sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its antiviral properties, particularly against HSV and HIV.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for viral infections.
Industry: It is utilized in the development of antiviral drugs and as a reagent in various chemical processes.
Mecanismo De Acción
As a nucleoside analog, 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine exerts its effects by inhibiting viral RNA synthesis. The compound is converted to its active form by ribonucleoside kinases, which then incorporates into the viral RNA, leading to chain termination and inhibition of viral replication. This mechanism is particularly effective against viruses that rely on RNA synthesis for propagation.
Comparación Con Compuestos Similares
2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine is unique due to its specific structural modifications, which enhance its antiviral properties. Similar compounds include:
- 2-Fluoro-9-(beta-D-ribofuranosyl)-6-[2-(4-nitrophenyl)ethoxy]-9H-purine
- 2-Fluoro-O6-(p-nitrophenylethyl)-9-b-D-ribofuranosyl)purine
- (2R,3R,4S,5R)-2-{2-Fluoro-6-[2-(4-nitrophenyl)-ethoxy]-purin-9-yl}-5-hydroxymethyl-tetrahydro-furan-3,4-diol
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can influence their biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C18H18FN5O7 |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
2-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H18FN5O7/c19-18-21-15-12(20-8-23(15)17-14(27)13(26)11(7-25)31-17)16(22-18)30-6-5-9-1-3-10(4-2-9)24(28)29/h1-4,8,11,13-14,17,25-27H,5-7H2 |
Clave InChI |
XUQAGOPCIUTOKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCOC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12095154.png)

![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B12095158.png)

![3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B12095180.png)

![[2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethyl]oxolan-3-yl]methyl acetate](/img/structure/B12095183.png)





![4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12095207.png)
